![molecular formula C14H15N3 B3432161 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline CAS No. 96793-51-0](/img/structure/B3432161.png)
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline
Übersicht
Beschreibung
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline (H-IQx) is a heterocyclic compound that belongs to the family of indoloquinoxalines. It is a synthetic molecule that has been used in scientific research and laboratory experiments due to its unique properties. It has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline has been studied for its potential applications in a variety of scientific fields. It has been used as a scaffold for the synthesis of new compounds with potential medicinal properties. It has also been studied for its potential use in drug delivery systems, as a potential inhibitor of enzymes, and as a potential anticancer agent. Additionally, 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential inhibitor of monoamine oxidase.
Wirkmechanismus
The mechanism of action of 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is believed that it may interact with metal ions, enzymes, and other molecules to produce its desired effects. It has been shown to bind to zinc ions and inhibit the activity of enzymes such as monoamine oxidase. Additionally, it has been shown to interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which may lead to an increase in monoamine neurotransmitters and a decrease in anxiety. It has also been shown to modulate gene expression, which may lead to changes in cell proliferation and differentiation. Additionally, it has been shown to bind to zinc ions, which may lead to changes in the activity of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for researchers. Additionally, it is a small molecule, which makes it easier to study in detail. However, it is also a relatively unstable molecule, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline. One potential direction is to further investigate its potential applications in drug delivery systems, as an inhibitor of enzymes, and as an anticancer agent. Additionally, research could be conducted to further understand its mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to investigate potential new synthesis methods for 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline and to develop new derivatives of the molecule with enhanced properties.
Eigenschaften
IUPAC Name |
6a,7,8,9,10,10a-hexahydro-6H-indolo[3,2-b]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h3-4,7-10H,1-2,5-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYPHOFODBTKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC4=CC=CC=C4N=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704461 | |
Record name | 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
CAS RN |
1092352-91-4, 96793-51-0 | |
Record name | 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.